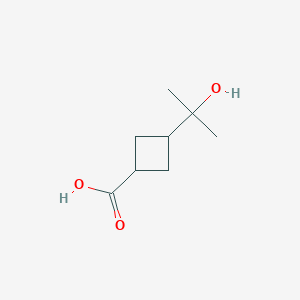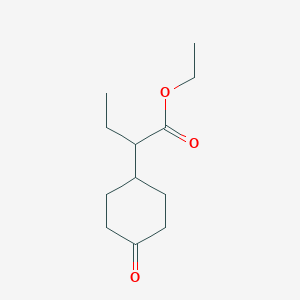
Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%” is not available, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . This reaction affords pyrazoles in good to excellent yields (70–95%) at room temperature .Aplicaciones Científicas De Investigación
Cyanomethyl-95 has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as well as in the synthesis of other sulfur-containing compounds. Additionally, Cyanomethyl-95 has been used in biochemical and physiological studies to explore the effects of sulfur-containing compounds on cells. It has also been used in the study of the structure and function of enzymes, as well as in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of Cyanomethyl-95 is not fully understood. However, it is believed that the compound acts as a proton donor, which can react with a variety of molecules in the cell. It is thought that this reaction leads to the formation of reactive intermediates, which can then interact with other molecules in the cell and cause a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Cyanomethyl-95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to affect the expression of certain genes. Additionally, Cyanomethyl-95 has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have cytotoxic and apoptotic effects, as well as to induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanomethyl-95 has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. Cyanomethyl-95 is a potent compound, and it can be toxic if not handled properly. Additionally, it can be difficult to control the concentration of the compound in a solution.
Direcciones Futuras
The potential future directions for the use of Cyanomethyl-95 in scientific research are numerous. It could be used to study the effects of sulfur-containing compounds on cells, as well as to explore the structure and function of enzymes. Additionally, it could be used to study the effects of drugs on cells, and to explore the mechanisms of drug metabolism. Additionally, Cyanomethyl-95 could be used to study the effects of anti-inflammatory and anti-oxidant compounds on cells, as well as to explore the effects of cytotoxic and apoptotic compounds on cells. Finally, Cyanomethyl-95 could be used to explore the effects of chemical compounds on gene expression.
Métodos De Síntesis
Cyanomethyl-95 is synthesized by a process known as carbodithioation. This process involves the reaction of a sulfide with a carbonyl compound in the presence of a base such as sodium hydroxide. This reaction produces a sulfonium salt, which is then reacted with a carboxylic acid to form the desired compound. The reaction can be carried out in a variety of solvents, including water, methanol, ethanol, and acetonitrile.
Safety and Hazards
The safety data sheet for a related compound, 3,5-Dimethyl-1H-pyrazole-1-acetic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTFYPHYESIDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)
![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)




![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)


